molecular formula C15H16BrNO3S B2706363 4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 1788558-29-1

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2706363
CAS No.: 1788558-29-1
M. Wt: 370.26
InChI Key: BAGFKPPIPLBMFE-UHFFFAOYSA-N
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Description

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, a methoxy group at the 2-position of the phenyl ring, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of thiophene-2-carboxamide followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and palladium catalysts (Pd) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxybenzonitrile: Shares the bromine and methoxy groups but differs in the core structure.

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide groups but different substituents.

Uniqueness

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-19-12-6-4-3-5-11(12)13(20-2)8-17-15(18)14-7-10(16)9-21-14/h3-7,9,13H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFKPPIPLBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC(=CS2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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